O-[(2-Chlorophenyl)methyl] ethylcarbamothioate
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Overview
Description
O-[(2-Chlorophenyl)methyl] ethylcarbamothioate is an organic compound with the molecular formula C11H14ClNOS It is characterized by the presence of a chlorophenyl group attached to a carbamothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(2-Chlorophenyl)methyl] ethylcarbamothioate typically involves the reaction of 2-chlorobenzyl chloride with ethyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
O-[(2-Chlorophenyl)methyl] ethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O-[(2-Chlorophenyl)methyl] ethylcarbamothioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of O-[(2-Chlorophenyl)methyl] ethylcarbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- O-[(2-Chlorophenyl)methyl] methylcarbamothioate
- O-[(2-Chlorophenyl)methyl] propylcarbamothioate
- O-[(2-Chlorophenyl)methyl] butylcarbamothioate
Uniqueness
O-[(2-Chlorophenyl)methyl] ethylcarbamothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorophenyl group enhances its reactivity and potential biological activity compared to similar compounds .
Properties
CAS No. |
65604-58-2 |
---|---|
Molecular Formula |
C10H12ClNOS |
Molecular Weight |
229.73 g/mol |
IUPAC Name |
O-[(2-chlorophenyl)methyl] N-ethylcarbamothioate |
InChI |
InChI=1S/C10H12ClNOS/c1-2-12-10(14)13-7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,14) |
InChI Key |
CGUPMLYAXXKTAL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)OCC1=CC=CC=C1Cl |
Origin of Product |
United States |
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